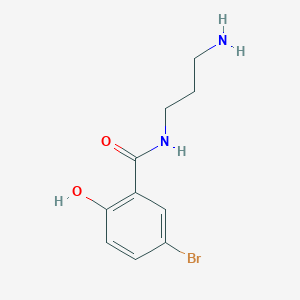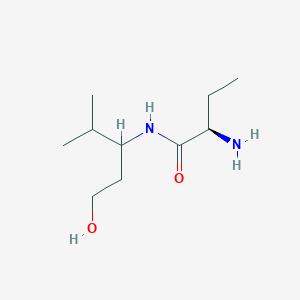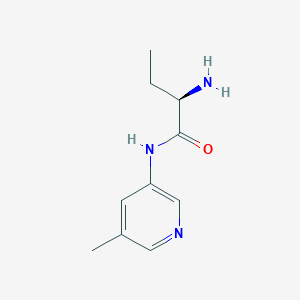![molecular formula C12H20N2O3 B6632446 (2R)-N-[[1-(hydroxymethyl)cyclopentyl]methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B6632446.png)
(2R)-N-[[1-(hydroxymethyl)cyclopentyl]methyl]-5-oxopyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-N-[[1-(hydroxymethyl)cyclopentyl]methyl]-5-oxopyrrolidine-2-carboxamide, also known as JNJ-40411813, is a novel compound that has recently gained attention in the scientific community. It belongs to the class of pyrrolidine carboxamide derivatives and has potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Mechanism of Action
(2R)-N-[[1-(hydroxymethyl)cyclopentyl]methyl]-5-oxopyrrolidine-2-carboxamide acts as a positive allosteric modulator of mGluR2. It enhances the activity of the receptor by binding to a specific site on the receptor that is distinct from the glutamate binding site. This results in the modulation of glutamate neurotransmission, which has been implicated in various neurological disorders. (2R)-N-[[1-(hydroxymethyl)cyclopentyl]methyl]-5-oxopyrrolidine-2-carboxamide has also been shown to have anxiolytic and antidepressant effects, which may be attributed to its modulation of mGluR2 activity.
Biochemical and Physiological Effects:
(2R)-N-[[1-(hydroxymethyl)cyclopentyl]methyl]-5-oxopyrrolidine-2-carboxamide has been shown to have a range of biochemical and physiological effects. It has been demonstrated to increase the binding affinity of mGluR2 for its ligands, resulting in enhanced receptor activity. The compound has also been shown to increase the release of glutamate in the prefrontal cortex, which is an area of the brain that is implicated in cognitive and emotional functions. (2R)-N-[[1-(hydroxymethyl)cyclopentyl]methyl]-5-oxopyrrolidine-2-carboxamide has been shown to have anxiolytic and antidepressant effects in animal models, which may be attributed to its modulation of mGluR2 activity.
Advantages and Limitations for Lab Experiments
(2R)-N-[[1-(hydroxymethyl)cyclopentyl]methyl]-5-oxopyrrolidine-2-carboxamide has several advantages for lab experiments. It has high potency and selectivity for mGluR2, which makes it a valuable tool for studying the receptor in vitro and in vivo. The compound has also been shown to have good pharmacokinetic properties, which make it suitable for use in animal models. However, (2R)-N-[[1-(hydroxymethyl)cyclopentyl]methyl]-5-oxopyrrolidine-2-carboxamide has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in some assays. Additionally, the compound has not been extensively studied in humans, which may limit its translational potential.
Future Directions
There are several future directions for the study of (2R)-N-[[1-(hydroxymethyl)cyclopentyl]methyl]-5-oxopyrrolidine-2-carboxamide. One potential direction is the investigation of its potential as a therapeutic agent for neurological disorders such as schizophrenia, anxiety, and depression. The compound may also have applications in other areas of medicine, such as oncology and infectious diseases. Another future direction is the development of more potent and selective modulators of mGluR2, which may have improved therapeutic potential. Finally, the structural biology of (2R)-N-[[1-(hydroxymethyl)cyclopentyl]methyl]-5-oxopyrrolidine-2-carboxamide and its interaction with mGluR2 could be further elucidated, which may provide insights into the design of novel modulators of the receptor.
Synthesis Methods
The synthesis of (2R)-N-[[1-(hydroxymethyl)cyclopentyl]methyl]-5-oxopyrrolidine-2-carboxamide involves the reaction of 1-cyclopentyl-2-methoxyethylamine with ethyl 2-oxo-4-phenylbutanoate in the presence of a Lewis acid catalyst. The resulting intermediate is then subjected to a series of chemical transformations, including reduction, protection, and deprotection, to yield the final product. The synthesis method has been optimized to achieve high yields and purity of (2R)-N-[[1-(hydroxymethyl)cyclopentyl]methyl]-5-oxopyrrolidine-2-carboxamide.
Scientific Research Applications
(2R)-N-[[1-(hydroxymethyl)cyclopentyl]methyl]-5-oxopyrrolidine-2-carboxamide has shown promising results in various scientific research areas. It has been investigated for its potential as a modulator of the metabotropic glutamate receptor 2 (mGluR2), which plays a crucial role in the regulation of glutamate neurotransmission. The compound has also been studied for its activity in the treatment of neurological disorders such as schizophrenia, anxiety, and depression. Additionally, (2R)-N-[[1-(hydroxymethyl)cyclopentyl]methyl]-5-oxopyrrolidine-2-carboxamide has been evaluated for its potential as a tool compound in drug discovery and structural biology.
properties
IUPAC Name |
(2R)-N-[[1-(hydroxymethyl)cyclopentyl]methyl]-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c15-8-12(5-1-2-6-12)7-13-11(17)9-3-4-10(16)14-9/h9,15H,1-8H2,(H,13,17)(H,14,16)/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWAFQECDDVEZRN-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2CCC(=O)N2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)(CNC(=O)[C@H]2CCC(=O)N2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-N-[[1-(hydroxymethyl)cyclopentyl]methyl]-5-oxopyrrolidine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-N-[3-(methanesulfonamido)propyl]benzenesulfonamide](/img/structure/B6632364.png)
![2-[(5-Fluoropyridin-3-yl)methyl-methylamino]acetonitrile](/img/structure/B6632368.png)
![(2R)-2-N-[(2-bromo-4-fluorophenyl)methyl]propane-1,2-diamine](/img/structure/B6632373.png)

![5-bromo-2-hydroxy-N-[3-(methylamino)propyl]benzamide](/img/structure/B6632387.png)
![5-bromo-2-hydroxy-N-[2-(2-methoxyethylamino)ethyl]benzamide](/img/structure/B6632398.png)
![5-bromo-N-[2-(ethylamino)ethyl]-2-hydroxybenzamide](/img/structure/B6632402.png)
![N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorothiophene-3-carboxamide](/img/structure/B6632404.png)


![2-Hydroxy-2-methyl-3-[(2-methyl-1,3-thiazole-5-carbonyl)amino]propanoic acid](/img/structure/B6632422.png)


![N-[[3-(3-bromo-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,2,2-trifluoroethanamine](/img/structure/B6632445.png)